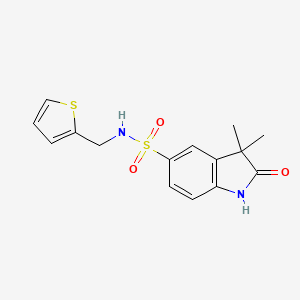
3,3-dimethyl-2-oxo-N-(2-thienylmethyl)indoline-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-dimethyl-2-oxo-N-(2-thienylmethyl)indoline-5-sulfonamide, also known as SU6656, is a synthetic small molecule inhibitor of Src-family kinases. It has been widely used in scientific research as a tool to investigate the roles of Src-family kinases in various biological processes.
Mecanismo De Acción
3,3-dimethyl-2-oxo-N-(2-thienylmethyl)indoline-5-sulfonamide inhibits the activity of Src-family kinases by binding to the ATP-binding site of the kinase domain. It has been shown to be a potent and selective inhibitor of Src-family kinases, with IC50 values in the low nanomolar range. This compound has also been shown to inhibit other kinases, such as Abl, Lck, and Yes, but at higher concentrations.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the proliferation, migration, and invasion of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis and cell cycle arrest in cancer cells. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in macrophages and other immune cells. Moreover, this compound has been shown to inhibit osteoclast differentiation and bone resorption, suggesting its potential use in the treatment of osteoporosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,3-dimethyl-2-oxo-N-(2-thienylmethyl)indoline-5-sulfonamide in lab experiments is its potency and selectivity for Src-family kinases. It allows researchers to specifically investigate the roles of Src-family kinases in various biological processes. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions in the research of 3,3-dimethyl-2-oxo-N-(2-thienylmethyl)indoline-5-sulfonamide. Firstly, the development of more potent and selective inhibitors of Src-family kinases may lead to the discovery of new therapeutic targets for the treatment of human diseases. Secondly, the investigation of the roles of Src-family kinases in various biological processes, such as cell migration, invasion, and survival, may provide insights into the underlying mechanisms of human diseases. Lastly, the evaluation of the pharmacokinetics and pharmacodynamics of this compound in preclinical and clinical studies may provide a basis for its potential use in the treatment of human diseases.
Métodos De Síntesis
The synthesis of 3,3-dimethyl-2-oxo-N-(2-thienylmethyl)indoline-5-sulfonamide involves several steps. Firstly, 3,3-dimethyl-2-oxoindoline-5-sulfonamide is reacted with 2-bromoethylthiophene to form N-(2-thienylmethyl)-3,3-dimethyl-2-oxoindoline-5-sulfonamide. This intermediate is then reacted with sodium hydride and 3-bromopropyl bromide to produce this compound. The overall yield of the synthesis is approximately 20%.
Aplicaciones Científicas De Investigación
3,3-dimethyl-2-oxo-N-(2-thienylmethyl)indoline-5-sulfonamide has been widely used in scientific research as a tool to investigate the roles of Src-family kinases in various biological processes. Src-family kinases are a family of non-receptor tyrosine kinases that play important roles in cell proliferation, differentiation, adhesion, migration, and survival. Aberrant activation of Src-family kinases has been implicated in the development and progression of various human diseases, including cancer, inflammation, and osteoporosis.
Propiedades
IUPAC Name |
3,3-dimethyl-2-oxo-N-(thiophen-2-ylmethyl)-1H-indole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-15(2)12-8-11(5-6-13(12)17-14(15)18)22(19,20)16-9-10-4-3-7-21-10/h3-8,16H,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMGPRMCEZCNQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CS3)NC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Pyridin-2-yl-4-{[4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}piperazine](/img/structure/B7478917.png)
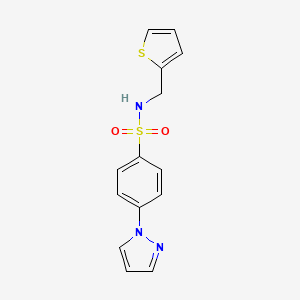
![5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3,4-diphenyl-1H-pyridazin-6-one](/img/structure/B7478956.png)

![N-{3-[benzyl(methyl)amino]propyl}-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7478964.png)
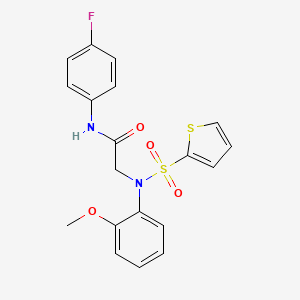
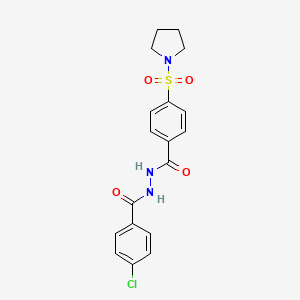

![4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxy-N-(2,4,6-trimethylphenyl)benzamide](/img/structure/B7478980.png)
![1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B7478982.png)
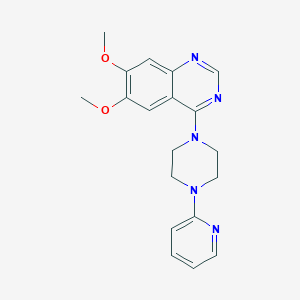

![N-(3,5-dichlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7478992.png)
![N-(3,5-dimethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazino]acetamide](/img/structure/B7479008.png)